Oxpoconazole fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

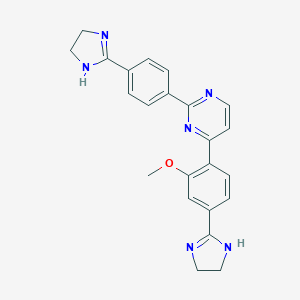

Oxpoconazole fumarate (OXF) is a fungicidal antifungal drug used for the treatment of fungal infections. It is a member of the triazole family and is a derivative of the antifungal agent itraconazole. OXF is a broad-spectrum antifungal agent that is effective against a wide variety of fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. OXF has been used in the treatment of systemic fungal infections, including cryptococcosis, aspergillosis, and candidiasis. OXF has also been used in the treatment of dermatophyte infections, such as tinea corporis, tinea cruris, and tinea pedis.

科学的研究の応用

Fumarate Reductase as a Therapeutic Target : A study investigated the potential of fumarate reductase as a therapeutic target against Helicobacter pylori, using inhibitors such as morantel, oxantel, and thiabendazole. It was found that these inhibitors, including oxantel, could disrupt the production of succinate from fumarate in H. pylori cells, suggesting fumarate reductase as a possible target for therapeutic intervention in treating this bacterium (Mendz, Hazell, & Srinivasan, 1995).

Synergistic Fungitoxic Activity : A study found that modulators known to reduce multidrug resistance in tumor cells could synergize the fungitoxic activity of the fungicide oxpoconazole against Botrytis cinerea. Chlorpromazine and tacrolimus were identified as potent compounds for this synergy. This suggests the possibility of using mixtures of DMI fungicides with modulators as a new strategy for resistance management in fungal infections (Hayashi, Schoonbeek, & de Waard, 2003).

Cytoprotection in Central Nervous System Cells : Fumarates like dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF) have been shown to promote cytoprotection against oxidative stress in central nervous system cells. This is potentially through the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, highlighting their potential in treating neurodegenerative diseases like multiple sclerosis (Scannevin et al., 2012).

Resistance in Botrytis cinerea : Another study explored the decreased sensitivity of Botrytis cinerea to the azole fungicide oxpoconazole, which was associated with decreased accumulation of the fungicide. The study suggested the involvement of ATP-binding cassette transporters in efflux of oxpoconazole and indicated a potential mechanism for resistance to this fungicide (Hayashi, Schoonbeek, Sugiura, & Waard, 2001).

作用機序

Target of Action

Oxpoconazole fumarate primarily targets the fungal cytochrome P450 51 enzyme , also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

This compound acts by inhibiting the biosynthesis of ergosterol . It destabilizes the fungal cytochrome P450 51 enzyme, thereby disrupting the integrity of the fungal cytoplasmic membrane . This destabilization leads to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the Lanosterol 14-alpha demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in the production of ergosterol leads to a loss of integrity in the fungal cell membrane, causing cell lysis .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to a loss of integrity in the fungal cell membrane . This results in the lysis of the fungal cell, effectively controlling the fungal infection .

Action Environment

This compound is used to control a variety of fungal diseases including Botrytis, Sclerotinia, and Monilinia spp . The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and pH.

生化学分析

Biochemical Properties

Oxpoconazole Fumarate interacts with various biomolecules, particularly enzymes involved in fungal growth. It acts as an inhibitor of the enzyme sterol 14alpha-demethylase (EC 1.14.13.70), which is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately the death of the fungus .

Cellular Effects

The effects of this compound at the cellular level are primarily related to its antifungal properties. By inhibiting ergosterol biosynthesis, it disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and eventual cell death . This impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the enzyme sterol 14alpha-demethylase, inhibiting its function . This prevents the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of ergosterol . The resulting deficiency in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Oxpoconazole fumarate involves the reaction of two main starting materials, namely Oxpoconazole and fumaric acid. The reaction results in the formation of Oxpoconazole fumarate, which is a salt of Oxpoconazole and fumaric acid. The synthesis pathway involves several reaction steps, including esterification, acid-base reaction, and salt formation.", "Starting Materials": [ "Oxpoconazole", "Fumaric acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Esterification", "Oxpoconazole is reacted with methanol in the presence of a catalyst, such as sulfuric acid, to form Oxpoconazole methyl ester.", "Step 2: Acid-base reaction", "Oxpoconazole methyl ester is reacted with sodium hydroxide to form Oxpoconazole.", "Step 3: Salt formation", "Oxpoconazole is reacted with fumaric acid in the presence of a solvent, such as diethyl ether, to form Oxpoconazole fumarate salt.", "Step 4: Purification", "The resulting Oxpoconazole fumarate salt is purified by recrystallization or other suitable methods." ] } | |

CAS番号 |

174212-12-5 |

分子式 |

C23H28ClN3O6 |

分子量 |

477.9 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone |

InChI |

InChI=1S/C19H24ClN3O2.C4H4O4/c1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15;5-3(6)1-2-4(7)8/h6-9,11-12,14H,4-5,10,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChIキー |

HYSAOORGWZPXHE-WLHGVMLRSA-N |

異性体SMILES |

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=C/C(=O)O)\C(=O)O |

SMILES |

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O |

正規SMILES |

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O |

その他のCAS番号 |

174212-12-5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Oxpoconazole fumarate, and what are its downstream effects on plant pathogens?

A1: this compound belongs to the triazole class of fungicides, which inhibit the biosynthesis of ergosterol in fungi. [, , ] Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. [, , ] While the provided research papers do not specifically detail the downstream effects of this compound, it is well-established that ergosterol biosynthesis inhibitors can impact various cellular processes in fungi, including cell division, growth, and sporulation.

Q2: What are the key considerations for formulating this compound to ensure its stability and efficacy in agricultural applications?

A3: Formulation plays a crucial role in the performance of agricultural chemicals like this compound. [] Factors such as stability under various environmental conditions, compatibility with other agrochemicals, and effective delivery to the target site are paramount. [] Although the provided research does not delve into specific formulation details for this compound, it highlights the importance of combining active ingredients like this compound with appropriate carriers and adjuvants to optimize their efficacy and minimize potential phytotoxicity. [] Further research focusing on advanced formulation technologies, such as controlled-release formulations, could enhance the performance and sustainability of this compound in agricultural settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)